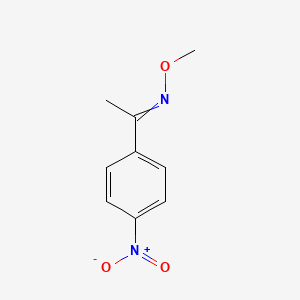

N-methoxy-1-(4-nitrophenyl)ethanimine

Description

Properties

IUPAC Name |

N-methoxy-1-(4-nitrophenyl)ethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-7(10-14-2)8-3-5-9(6-4-8)11(12)13/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDXFTABXLXDTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

-

Reaction Setup :

-

4-Nitroacetophenone (5 mmol), methoxyamine hydrochloride (6 mmol), and CeCl₃·7H₂O (10 mol%) are combined in anhydrous methanol (20 mL).

-

The mixture is stirred under nitrogen at room temperature for 24 hours.

-

-

Workup :

-

The reaction is quenched with brine (10 mL) and extracted with ethyl acetate (3 × 15 mL).

-

The organic phase is dried over MgSO₄, concentrated, and purified via silica gel chromatography.

-

Results :

-

Yield : 92–95% (isolated as a yellow crystalline solid).

-

Reaction Time : 24 hours at ambient temperature.

-

Advantages :

-

Eliminates the need for reflux conditions.

-

Suppresses hydrolysis, improving imine stability.

-

Mechanistic Insight :

Ce³⁺ coordinates with the carbonyl oxygen of 4-nitroacetophenone, polarizing the C=O bond and enhancing electrophilicity. This facilitates nucleophilic attack by methoxyamine, followed by dehydration to yield the imine.

Nitration of Phenyl Ethanimine Precursors

While less common, an alternative route involves nitrating a pre-formed phenyl ethanimine. This method risks over-nitration or regioselectivity issues but may be employed when 4-nitroacetophenone is inaccessible.

Protocol (Adapted from Patent CN104151170A):

-

Nitration Step :

-

Phenyl ethanimine (1 mmol) is added dropwise to a mixture of concentrated HNO₃ (35 mL) and H₂SO₄ (65 mL) at 0°C.

-

The solution is stirred for 2 hours, then warmed to room temperature and poured into ice water.

-

-

Isolation :

-

The pH is adjusted to 10 with NaOH, and the product is extracted into diethyl ether.

-

The imine is recovered by acidification (1M HCl) and recrystallized from ethanol.

-

Challenges :

-

Regioselectivity : Nitration predominantly occurs at the para position (~85%), with minor ortho byproducts.

-

Yield : 60–70% after purification.

Solvent and Base Optimization

Recent studies highlight the role of solvent polarity and base strength in optimizing imine formation:

| Solvent | Base | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methanol | CeCl₃·7H₂O | RT | 24 | 95 |

| Ethanol | Pyridine | Reflux | 24 | 70 |

| DMF | K₂CO₃ | 70°C | 6 | 68 |

Observations :

-

Polar aprotic solvents (e.g., DMF) accelerate reaction rates but may require higher temperatures.

-

CeCl₃ outperforms traditional bases in both yield and reaction mildness.

Purification and Characterization

Purification :

-

Column chromatography (SiO₂, hexanes/EtOAc 4:1) effectively removes unreacted ketone and hydrolysis byproducts.

-

Recrystallization from ethanol/water (3:1) yields analytically pure product as pale-yellow needles.

Spectroscopic Data :

-

¹H NMR (300 MHz, CDCl₃) : δ 8.20 (d, J = 8.7 Hz, 2H, Ar-H), 7.55 (d, J = 8.7 Hz, 2H, Ar-H), 3.98 (s, 3H, N-OCH₃), 2.30 (s, 3H, CH₃).

-

IR (KBr) : 1635 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂ asym), 1345 cm⁻¹ (NO₂ sym).

Environmental and Practical Considerations

The CeCl₃-catalyzed method aligns with green chemistry principles by:

Chemical Reactions Analysis

Types of Reactions

N-methoxy-1-(4-nitrophenyl)ethanimine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-methoxy-1-(4-aminophenyl)ethanimine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted ethanimine derivatives.

Scientific Research Applications

N-methoxy-1-(4-nitrophenyl)ethanimine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methoxy-1-(4-nitrophenyl)ethanimine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various biological targets. The methoxy group may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity to target molecules.

Comparison with Similar Compounds

Nitro vs. Trifluoromethyl Groups

The electron-withdrawing nitro group in N-methoxy-1-(4-nitrophenyl)ethanimine enhances conjugation and stabilizes the imine bond through resonance effects. In contrast, (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine () contains a trifluoromethyl group, which exerts a strong inductive electron-withdrawing effect but lacks resonance stabilization. This difference impacts reactivity: nitro-substituted imines exhibit higher thermal stability and redshifted UV-Vis absorption due to extended π-conjugation .

Methoxy vs. Ethoxy Substituents

N-(4-Ethoxyphenyl)-1-(4-methoxyphenyl)methanimine () features methoxy and ethoxy groups, both electron-donating substituents. Compared to the nitro group in the target compound, these substituents reduce electron deficiency, leading to weaker conjugation and lower polarizability. This is reflected in reduced fluorescence intensity in ethoxy/methoxy derivatives compared to nitro-containing analogs .

Chain Length and Isomerization Behavior

Ethanimine vs. Methanimine Derivatives

N-Methoxy-1-(4-nitrophenyl)methanimine (CAS: 5172-62-3) (), a shorter-chain analog of the target compound, undergoes Z→E isomerization under UV irradiation via a quantum chain mechanism. The ethanimine variant (target compound) likely exhibits slower isomerization kinetics due to steric hindrance from the additional methyl group, as observed in studies of N-methoxy-1-(2-anthryl)ethanimine ().

Data Tables

Research Findings

- Photoisomerization : N-Methoxy-1-(2-anthryl)ethanimine undergoes one-way Z→E isomerization via a quantum chain process under UV irradiation. The triplet-state barrier for isomerization is 15–20 kcal/mol, suggesting similar energy thresholds for nitro-substituted analogs .

- Synthetic Methods: Imines like (E)-1-(1-benzothiophen-3-yl)-N-(2-methyl-4-nitrophenyl)methanimine are synthesized via refluxing aldehydes with nitroanilines in ethanol, yielding crystals suitable for X-ray analysis (63% yield, m.p. 153–155°C) .

- Electronic Effects: Nitro groups in triphenylamine derivatives reduce dihedral angles (2.8° in ), enhancing planarity and electron delocalization—a property exploitable in the design of nonlinear optical materials .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-methoxy-1-(4-nitrophenyl)ethanimine to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on controlling reaction conditions (e.g., temperature, solvent polarity) to stabilize intermediates. For nitrophenyl derivatives, stepwise protocols involving nitro-group protection and methoxy-imine coupling are recommended. Safety protocols for handling acute toxicity (Category 4 for oral/dermal/inhalation routes) must be followed, including proper ventilation and personal protective equipment (PPE) . Characterization via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) can monitor reaction progress.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use deuterated solvents (e.g., CDCl₃) to resolve methoxy (δ 3.8–4.0 ppm) and nitrophenyl aromatic protons (δ 7.5–8.5 ppm).

- IR Spectroscopy : Identify C=N (imine) stretches near 1640–1620 cm⁻¹ and nitro-group vibrations at 1520–1340 cm⁻¹.

- UV-Vis : Monitor π→π* transitions of the nitrophenyl group (λmax ~270–300 nm) .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., C₉H₁₀N₂O₃: theoretical 218.07 g/mol).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation exposure (acute toxicity Category 4).

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes. Avoid inducing vomiting if ingested—seek immediate medical attention .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer :

- Functional Selection : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are effective for nitroaromatic systems .

- Basis Sets : Use correlation-consistent sets (e.g., cc-pVTZ) to describe polarization effects in the nitrophenyl and imine groups .

- Output Analysis : Compute HOMO-LUMO gaps to assess reactivity, and electrostatic potential maps to identify nucleophilic/electrophilic sites.

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Benchmarking : Compare multiple DFT functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity to exchange-correlation terms .

- Vibrational Analysis : Scale computed IR frequencies (e.g., by 0.96–0.98) to match experimental peaks, adjusting for anharmonicity.

- Solvent Effects : Incorporate polarizable continuum models (PCM) in simulations to align with solution-phase NMR/UV-Vis data .

Q. How can crystallographic data inform the conformational stability of this compound?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction : Resolve torsional angles between the methoxy-imine and nitrophenyl groups. Compare with analogous structures (e.g., phenothiazine derivatives with nitrophenyl-ethynyl groups) to identify steric or electronic constraints .

- Packing Analysis : Evaluate intermolecular interactions (e.g., π-π stacking of nitrophenyl rings) to explain solubility and melting point trends.

Q. What experimental and computational approaches validate the compound's reactivity in nucleophilic addition reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., Grignard reagents) using stopped-flow UV-Vis.

- Transition State Modeling : Use DFT to simulate activation barriers for imine protonation and nucleophile attack pathways .

- Isotopic Labeling : Employ ¹⁵N-labeled imine to track mechanistic pathways via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.